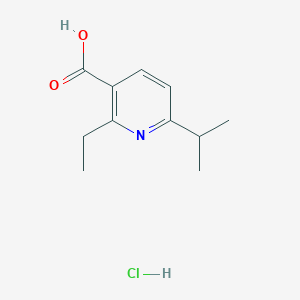

2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-ethyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-4-9-8(11(13)14)5-6-10(12-9)7(2)3;/h5-7H,4H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWLNQNHYMTACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethyl-6-(propan-2-yl)pyridine as the starting material.

Oxidation: The pyridine ring is oxidized to introduce the carboxylic acid group at the 3-position.

Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form the carboxylic acid derivative.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: The major product is the carboxylic acid derivative.

Reduction: The major product depends on the specific reduction conditions.

Substitution: The major products include various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. The presence of the carboxylic acid group in 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation in developing new antimicrobial agents .

b. Neuroprotective Effects

Pyridine derivatives have been explored for their neuroprotective properties. There is evidence suggesting that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This makes this compound a potential subject for research focused on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

a. Herbicides and Pesticides

The compound's structure suggests potential utility in agrochemicals, specifically as an herbicide or pesticide. Compounds that share structural similarities with this pyridine derivative have been developed as effective herbicides due to their ability to disrupt plant growth mechanisms. This compound could be synthesized to explore its efficacy in controlling agricultural pests or weeds .

Organic Synthesis

a. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for synthesizing more complex molecules in pharmaceutical development and materials science .

b. Chiral Synthesis

The compound can also be utilized in asymmetric synthesis due to the presence of chiral centers within its structure. This property is essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry .

Case Studies

Mechanism of Action

The mechanism by which 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other pyridine-based pharmaceuticals, such as Tiocarlide (Tinoridine), an anti-inflammatory agent (Chemical Name: 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester) . Below is a comparative analysis:

| Property | 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic Acid Hydrochloride | Tiocarlide (Tinoridine) |

|---|---|---|

| Core Structure | Pyridine ring | Tetrahydrothieno[2,3-c]pyridine (bicyclic ring) |

| Substituents | - 2-Ethyl - 6-Isopropyl - 3-Carboxylic acid (HCl salt) |

- 2-Amino - 6-Benzyl - 3-Ethyl ester |

| Functional Groups | Carboxylic acid (ionized), alkyl groups | Amino, ester, benzyl, sulfur-containing ring |

| Solubility | High (due to hydrochloride salt) | Moderate (ester group reduces polarity) |

| Therapeutic Use | Undocumented (hypothesized: enzyme inhibition) | Anti-inflammatory |

Key Differences:

Ring System : Unlike Tiocarlide’s sulfur-containing bicyclic structure, the target compound features a simpler pyridine ring, which may reduce steric hindrance and alter binding affinity to biological targets.

Functional Groups : The carboxylic acid hydrochloride group enhances polarity and bioavailability compared to Tiocarlide’s ethyl ester, which is prone to hydrolysis in vivo.

Biological Activity

2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride (CAS Number: 1803610-58-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.7 g/mol

- CAS Number : 1803610-58-3

- Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on neurological conditions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cytotoxicity : In vitro studies demonstrated that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

- Mechanism of Action : The presence of specific functional groups in the structure enhances interaction with protein targets involved in cell cycle regulation and apoptosis. For example, compounds similar to 2-Ethyl-6-(propan-2-yl)pyridine have been noted for their ability to inhibit IKKβ, a kinase involved in NF-kB signaling, which is critical in many cancers .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting potential neuroprotective effects:

- Cholinesterase Inhibition : Compounds with a similar pyridine structure have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic transmission and potentially improve cognitive function .

- Oxidative Stress Reduction : Some studies suggest that these compounds may also exhibit antioxidant properties, thereby protecting neuronal cells from oxidative damage, a common feature in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Properties : A recent study published in MDPI explored the efficacy of pyridine derivatives against lung and breast cancer models. The results indicated that specific modifications to the pyridine ring significantly enhanced cytotoxicity compared to standard treatments .

- Neuroprotective Mechanisms : Research focusing on piperidine derivatives showed that certain structural modifications could lead to improved binding affinity for cholinergic receptors, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization and acidification. For example, analogous pyridine-carboxylic acid derivatives are synthesized using palladium catalysts (e.g., Pd/C) in solvents like DMF or toluene under reflux conditions . Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 aldehyde:aminopyridine) is critical. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures ≥95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer: X-ray crystallography (using SHELX programs for refinement ) is the gold standard for confirming the 3D structure. Complementary techniques include:

- NMR: - and -NMR to verify substituent positions (e.g., ethyl and isopropyl groups at positions 2 and 6, respectively).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHClNO).

- Elemental Analysis: Matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What solvents and purification methods are optimal for isolating the hydrochloride salt?

- Methodological Answer: The hydrochloride salt is precipitated by adding concentrated HCl to the free base in anhydrous diethyl ether or THF. Filtration under reduced pressure followed by drying in a vacuum desiccator (24–48 hours) yields crystalline solids. Solubility profiling in polar solvents (e.g., water, methanol) aids in identifying recrystallization solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria of the isopropyl group). Strategies include:

- Variable-Temperature NMR: Conduct experiments at low temperatures (e.g., –40°C) to "freeze" conformational changes.

- DFT Calculations: Compare experimental -NMR shifts with computed values (using Gaussian or ORCA software) to identify dominant conformers .

- 2D NMR (COSY, NOESY): Map coupling networks and spatial proximities to validate assignments .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

- Methodological Answer: Design accelerated stability studies with:

- pH Buffers: Test solubility and degradation in buffers (pH 1–10) at 25°C and 40°C.

- HPLC-MS Monitoring: Quantify degradation products (e.g., decarboxylation or hydrolysis by-products) using C18 columns and 0.1% formic acid/acetonitrile gradients.

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model:

- Electrophilic Reactivity: Calculate Fukui indices to identify nucleophilic sites (e.g., the pyridine nitrogen or carboxylic acid oxygen).

- Catalytic Interactions: Simulate binding energies with transition-metal catalysts (e.g., Pd or Cu) to optimize coupling reactions .

Q. What strategies mitigate impurities from starting materials or side reactions during synthesis?

- Methodological Answer: Impurities (e.g., unreacted aldehyde or by-products from over-alkylation) are minimized by:

- In-Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress.

- Scavenging Agents: Add molecular sieves to absorb water in condensation steps.

- Fractional Crystallization: Exploit differential solubility of impurities in ethanol/water mixtures .

Data Contradiction and Validation

Q. How should researchers address discrepancies between crystallographic data and computational models?

- Methodological Answer: Divergences (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects vs. gas-phase simulations. Validate by:

- Hirshfeld Surface Analysis: Compare intermolecular interactions in the crystal lattice.

- Periodic DFT: Simulate the crystal environment using VASP or Quantum ESPRESSO to account for packing forces .

Q. What analytical workflows confirm the absence of hydrate or polymorphic forms?

- Methodological Answer: Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.